molecular formula C11H11BrFNO B14025665 6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide

6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide

Cat. No.: B14025665
M. Wt: 272.11 g/mol
InChI Key: QVRGFHADDBZXFJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, cyclopropyl, and fluorine groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11BrFNO

Molecular Weight

272.11 g/mol

IUPAC Name

6-bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide

InChI

InChI=1S/C11H11BrFNO/c1-6-2-5-8(12)9(10(6)13)11(15)14-7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15)

InChI Key

QVRGFHADDBZXFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)NC2CC2)F

Origin of Product

United States

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